3-Fluorobenzenesulfonamide
Overview
Description
3-Fluorobenzenesulfonamide is an organic compound with the molecular formula FC₆H₄SO₂NH₂. It is a derivative of benzenesulfonamide where a fluorine atom is substituted at the third position of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
Mode of Action
It’s known that sulfonamides, in general, can interact with their targets through various mechanisms, such as inhibition or modulation of enzymatic activity .
Biochemical Pathways
It’s known that sulfonamides can interfere with the synthesis of folic acid in bacteria, inhibiting their growth .
Result of Action
Sulfonamides are generally known to inhibit bacterial growth by interfering with folic acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorobenzenesulfonamide can be synthesized by reacting 3-fluorobenzenesulfonyl chloride with ammonia. The reaction typically takes place in a solvent such as tetrahydrofuran. The reaction conditions involve maintaining a controlled temperature to ensure the desired product is obtained with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-Fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Reactions: Products include substituted benzenesulfonamides.
Oxidation Reactions: Products include benzenesulfonic acids.
Reduction Reactions: Products include benzenesulfonamides and amines.
Scientific Research Applications
3-Fluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an inhibitor in enzyme studies, particularly for carbonic anhydrases.
Medicine: It is explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-Fluorobenzenesulfonamide
- 2,6-Difluorobenzenesulfonamide
- N-Fluorobenzenesulfonimide
Comparison: 3-Fluorobenzenesulfonamide is unique due to the position of the fluorine atom, which influences its reactivity and binding properties. Compared to 4-fluorobenzenesulfonamide, the 3-position fluorine substitution offers different steric and electronic effects, making it suitable for specific applications. N-Fluorobenzenesulfonimide, on the other hand, is primarily used as a fluorinating agent, whereas this compound is more versatile in its applications .
Properties
IUPAC Name |
3-fluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRINBBOGNYCAOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165013 | |
Record name | 3-Fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1524-40-9 | |
Record name | 3-Fluorobenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001524409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluorobenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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